molecular formula C8H7BrN4 B6165259 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 1016828-38-8

1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B6165259
CAS No.: 1016828-38-8
M. Wt: 239.1
InChI Key:
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Description

“1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole” is a chemical compound that likely contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The “1-(4-bromo-2-methylphenyl)” part suggests the presence of a phenyl ring (a variant of benzene) with bromine and methyl groups attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a tetrazole ring attached to a phenyl ring via a single bond . The phenyl ring would have bromine and methyl substituents .


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions, often serving as bioisosteres for carboxylic acids . The presence of the bromine atom might make the phenyl ring susceptible to further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity . Tetrazoles are generally stable but can exhibit explosive properties under certain conditions .

Scientific Research Applications

Photophysical Properties and Ligand Tuning

  • The tetrazolate ligands, including derivatives like 5-bromo-2-(1H-tetrazol-5-yl)pyridine, have been studied for their role in the color tuning of iridium complexes. These complexes demonstrate a wide range of redox and emission properties due to the nature of the ancillary tetrazolate ligand, indicating potential uses in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Hydrothermal Synthesis

  • A synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole was developed under hydrothermal conditions. This method highlights a clean and safe approach to synthesize such compounds, which could be beneficial for various chemical and pharmaceutical applications (Wang, Cai, & Xiong, 2013).

Nanocatalyst Utilization

  • 2-Aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 was introduced as a magnetic nanocatalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This demonstrates the application of nanocatalysts in synthesizing tetrazole compounds, which could be valuable in pharmaceutical and material sciences (Ghasemzadeh & Akhlaghinia, 2017).

Synthesis and Characterization

  • The synthesis and characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, an important component of the Sartan family of drugs, were reported. This highlights the importance of such compounds in the development of novel pharmaceuticals (Wang, Sun, & Ru, 2008).

Structural and Thermal Decomposition Studies

  • An experimental and theoretical study focused on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including derivatives similar to 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole. This study provides insights into the stability and decomposition properties of these compounds, which are relevant in material science and chemistry (Yılmaz et al., 2015).

Antihypertensive Activity

  • A study on 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives demonstrated potent antihypertensive effects. This suggests potential applications in the development of antihypertensive drugs (Sharma, Kohli, & Sharma, 2010).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Like many chemical compounds, appropriate safety measures should be taken while handling this compound . It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

The study and application of tetrazole derivatives are active areas of research in medicinal chemistry and materials science . The future directions for this specific compound would depend on its properties and potential applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole involves the reaction of 4-bromo-2-methylbenzyl chloride with sodium azide in the presence of a copper catalyst to form the corresponding tetrazole compound.", "Starting Materials": [ "4-bromo-2-methylbenzyl chloride", "sodium azide", "copper catalyst" ], "Reaction": [ "Add 4-bromo-2-methylbenzyl chloride to a reaction flask", "Add sodium azide and copper catalyst to the reaction flask", "Heat the reaction mixture to 80-100°C for several hours", "Cool the reaction mixture and filter off any solids", "Purify the resulting compound by recrystallization or column chromatography" ] }

1016828-38-8

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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